(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione
Description
The compound “(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione” is a structurally complex heterocyclic molecule featuring a fused tetracyclic core with sulfur (dithia) and nitrogen (aza) atoms, a 3-fluorophenyl substituent, and two ketone (dione) groups.
Properties
IUPAC Name |
(9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaene-8,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO2S2/c23-14-5-3-4-13(10-14)11-18-20(25)17-8-9-27-19(17)12-24-21(26)15-6-1-2-7-16(15)22(24)28-18/h1-11,22H,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKSIAVMUUFROA-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CS2)C(=O)C(=CC3=CC(=CC=C3)F)SC4N1C(=O)C5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CS2)C(=O)/C(=C/C3=CC(=CC=C3)F)/SC4N1C(=O)C5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9Z)-9-[(3-fluorophenyl)methylidene]-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The compound features a unique tetracyclic structure with multiple sulfur and nitrogen atoms integrated into its framework. The presence of the 3-fluorophenyl group suggests potential interactions with biological targets due to the electron-withdrawing nature of fluorine.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at low micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction |
| A549 (Lung) | 6.8 | Cell cycle arrest |
| HeLa (Cervical) | 4.5 | Caspase activation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for S. aureus and E. coli were reported to be 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Preliminary studies suggest that the compound is well absorbed when administered orally.
- Metabolism : The metabolic pathways involve hepatic cytochrome P450 enzymes, which may lead to various metabolites with distinct biological activities.
Toxicity Profile
Toxicological assessments are essential for determining safety:
- Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 200 mg/kg.
- Long-term Effects : Chronic exposure studies are needed to fully elucidate any potential long-term effects on organ systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Substituent Effects: The 3-fluorophenyl group in the target compound introduces steric and electronic differences compared to the 4-methoxyphenyl and 4-hydroxyphenyl analogs. The 4-hydroxyphenyl analog’s hydroxyl group enables hydrogen bonding, which could enhance crystallinity or stability compared to the methoxy or fluoro derivatives .
Structural Complexity :
- The target compound’s octadeca-pentaene backbone differs from the tetradecen-one cores of the analogs in , suggesting expanded conjugation and possible differences in UV-Vis absorption or redox properties.
Synthetic Challenges :
- The fluorine atom’s meta position on the phenyl ring may complicate regioselective synthesis compared to para-substituted analogs, requiring tailored catalytic or directing-group strategies .
Research Findings and Implications
While direct bioactivity or application data for the target compound are absent in the provided evidence, insights can be inferred from related studies:
- Hydrogen Bonding and Crystal Engineering : The hydroxyl group in 9-(4-hydroxyphenyl) analogs may promote predictable crystal packing via O–H···O/N interactions, as described in hydrogen-bonding graph-set analyses . The fluorine substituent in the target compound might instead favor halogen bonding or π-stacking, necessitating further crystallographic studies.
- Spectroscopic Characterization : The analogs in emphasize the utility of NMR and mass spectrometry for verifying dithia-aza scaffolds, which would apply similarly to the target compound .
- Potential Applications: Fluorinated heterocycles are widely explored in drug discovery (e.g., kinase inhibitors or antimicrobial agents). The target compound’s fluorophenyl group positions it as a candidate for structure-activity relationship (SAR) studies against non-fluorinated counterparts .
Q & A
Q. What synthetic methodologies are reported for synthesizing this compound, and how can reaction intermediates be characterized?
The compound is synthesized via multistep reactions involving spirocyclic intermediates and cycloaddition processes. Key steps include:
- Core formation : Use of Diels-Alder reactions with maleimide derivatives (e.g., 6,6-diphenylfulvene) to construct the tetracyclic backbone .
- Functionalization : Reaction with fluorophenyl aldehydes (e.g., 3-fluorobenzaldehyde) to introduce the methylidene group .
- Characterization : Intermediates are validated via melting point analysis, elemental composition, IR (to confirm carbonyl and thia groups), and UV-Vis spectroscopy (to assess conjugation) .
Q. What biological screening protocols are suitable for preliminary evaluation of this compound?
Follow standardized assays for antimicrobial and antiviral activity:
- Antibacterial : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative strains (e.g., Escherichia coli ATCC 25922) using broth microdilution (MIC determination) .
- Antiviral : Cell-based assays against RNA viruses (e.g., Bovine Viral Diarrhea Virus) and DNA viruses (e.g., Herpes Simplex Virus-1) with AZT as a positive control .
- Data interpretation : Compare activity profiles to structurally similar derivatives (e.g., methoxy/hydroxy-substituted analogs) to identify substituent effects .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Perform accelerated stability studies:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for mass loss profiles .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and optimize synthetic yields?
Leverage molecular modeling and AI-driven tools:
- Reactivity prediction : Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites .
- Process optimization : COMSOL Multiphysics simulations to model reaction kinetics and optimize parameters (e.g., temperature, solvent polarity) .
- Machine learning : Train models on existing spirocyclic compound datasets to predict optimal reaction conditions (e.g., catalyst loading, time) .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Combine multi-nuclear NMR and X-ray crystallography:
- ¹H/¹³C NMR : Assign stereochemistry (e.g., Z-configuration of the methylidene group) via coupling constants and NOESY correlations .
- X-ray diffraction : Resolve the tricyclic framework’s conformation (e.g., chair vs. boat ring geometries) and hydrogen-bonding networks .
- Contradiction resolution : If spectral data conflicts (e.g., unexpected carbonyl shifts), cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies address contradictory bioactivity data across different microbial strains?
Systematically investigate:
- Strain-specific resistance : Screen for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide inhibitors) in low-activity strains .
- Membrane permeability : Measure compound uptake via fluorescence microscopy with labeled analogs .
- Theoretical alignment : Map bioactivity to molecular docking results (e.g., binding affinity to viral proteases) to reconcile discrepancies .
Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical models?
Use in vitro and in vivo models:
- ADME profiling : Caco-2 cell assays for intestinal absorption and cytochrome P450 inhibition assays for metabolic stability .
- In vivo distribution : Radiolabel the compound (e.g., ¹⁴C) and track biodistribution in rodent models via scintillation counting .
- Toxicity screening : Assess hepatotoxicity in HepG2 cells and nephrotoxicity in primary renal proximal tubule cells .
Methodological Guidance
- Theoretical framework : Align research with spirocyclic compound reactivity theories (e.g., Baldwin’s rules for ring closure) and QSAR models for bioactivity prediction .
- Data validation : Replicate key findings across ≥3 independent experiments and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
